METHYL 4-(4-CHLOROPHENYL)-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE
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Overview
Description
Methyl 4-(4-chlorophenyl)-2-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with a chlorophenyl group, a xanthene moiety, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-CHLOROPHENYL)-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst.
Attachment of the Xanthene Moiety: The xanthene moiety can be attached through a nucleophilic substitution reaction involving 9H-xanthene-9-carbonyl chloride and an amine group on the thiophene ring.
Esterification: The final step involves esterification of the carboxylic acid group on the thiophene ring using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-chlorophenyl)-2-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Methyl 4-(4-chlorophenyl)-2-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety, which can be used in imaging studies.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of METHYL 4-(4-CHLOROPHENYL)-2-(9H-XANTHENE-9-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The xanthene moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in inflammatory pathways, reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-methyl-N-(9H-xanthen-9-yl)benzenesulfonamide: Similar structure with a sulfonamide group instead of a thiophene ring.
Thioxanthone: Contains a xanthene moiety and is used as a photocatalyst in organic reactions.
4-Methoxy-9H-xanthen-9-one: Similar xanthene structure but with a methoxy group.
Uniqueness
Methyl 4-(4-chlorophenyl)-2-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-3-carboxylate is unique due to the combination of the thiophene ring, chlorophenyl group, and xanthene moiety, which imparts distinct chemical and physical properties. This unique structure allows for diverse applications in various fields of research.
Properties
Molecular Formula |
C26H18ClNO4S |
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Molecular Weight |
475.9g/mol |
IUPAC Name |
methyl 4-(4-chlorophenyl)-2-(9H-xanthene-9-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C26H18ClNO4S/c1-31-26(30)23-19(15-10-12-16(27)13-11-15)14-33-25(23)28-24(29)22-17-6-2-4-8-20(17)32-21-9-5-3-7-18(21)22/h2-14,22H,1H3,(H,28,29) |
InChI Key |
GZGIVVXBBRLWOD-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Origin of Product |
United States |
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